An In-depth Technical Guide to the Structural Analysis of N-(2-Chloro-6-methylphenyl)formamide
An In-depth Technical Guide to the Structural Analysis of N-(2-Chloro-6-methylphenyl)formamide
This guide provides a detailed technical framework for the comprehensive structural analysis of N-(2-Chloro-6-methylphenyl)formamide, a substituted aromatic amide of interest to researchers and professionals in drug development and chemical synthesis. By integrating foundational principles with advanced analytical techniques, this document outlines the methodologies required to unequivocally confirm the molecule's identity and stereochemical features.
Introduction and Molecular Overview
N-(2-Chloro-6-methylphenyl)formamide belongs to the class of N-aryl amides, characterized by a formamide moiety linked to a substituted benzene ring. The structural elucidation of such molecules is paramount for understanding their chemical reactivity, biological activity, and potential applications in medicinal chemistry and materials science. The presence of ortho-substituents, a chloro group and a methyl group, introduces significant steric hindrance, which is predicted to influence the conformation of the molecule, particularly the dihedral angle between the phenyl ring and the formamide plane. This guide will detail the synergistic application of spectroscopic and analytical techniques to build a complete structural profile of the target compound.
Table 1: Physicochemical Properties of N-(2-Chloro-6-methylphenyl)formamide
| Property | Value | Source |
| CAS Number | 10113-37-8 | [1] |
| Molecular Formula | C₈H₈ClNO | [1] |
| Molecular Weight | 169.61 g/mol | [2] |
| Monoisotopic Mass | 169.02943 Da | [3] |
| Predicted XlogP | 1.2 | [3] |
Synthesis and Sample Preparation
A common route for the synthesis of N-aryl formamides is the formylation of the corresponding aniline.[4] In this case, N-(2-Chloro-6-methylphenyl)formamide would be synthesized via the formylation of 2-chloro-6-methylaniline.
Experimental Protocol: Synthesis of N-(2-Chloro-6-methylphenyl)formamide
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-methylaniline in a suitable solvent such as toluene or formic acid.
-
Formylation: Add an excess of formic acid to the solution. The reaction can be catalyzed by the addition of a dehydrating agent or by azeotropic removal of water.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Upon completion, cool the reaction mixture and neutralize any excess acid. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure N-(2-Chloro-6-methylphenyl)formamide.
Caption: Synthetic workflow for N-(2-Chloro-6-methylphenyl)formamide.
Spectroscopic Structural Elucidation
A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of N-(2-Chloro-6-methylphenyl)formamide. This involves Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the lack of readily available experimental spectra for N-(2-Chloro-6-methylphenyl)formamide, a predictive analysis based on the spectra of closely related analogs, N-(2-chlorophenyl)formamide and N-(2,6-dimethylphenyl)formamide, is presented.
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Table 2: Predicted ¹H NMR Chemical Shifts for N-(2-Chloro-6-methylphenyl)formamide
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -CHO | ~8.2-8.5 | s | - | Formyl proton, typically a singlet in this region. |
| -NH- | ~7.8-8.2 | br s | - | Amide proton, often broad due to quadrupole broadening and exchange. |
| Ar-H | ~7.1-7.4 | m | - | Aromatic protons, expected to be a complex multiplet. |
| -CH₃ | ~2.2-2.4 | s | - | Methyl protons, singlet due to no adjacent protons. |
Rationale: The chemical shifts are predicted based on the known spectra of N-(2-chlorophenyl)formamide and other substituted anilines. The formyl proton is expected to be downfield due to the deshielding effect of the carbonyl group. The aromatic protons will exhibit a complex splitting pattern due to their coupling with each other. The methyl protons will appear as a singlet in the typical alkyl region.
The ¹³C NMR spectrum will reveal the number of non-equivalent carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for N-(2-Chloro-6-methylphenyl)formamide
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~160-165 | Carbonyl carbon of the formamide group.[5] |
| Ar-C (quaternary) | ~125-140 | Aromatic carbons attached to other carbons or heteroatoms. |
| Ar-CH | ~120-130 | Aromatic carbons bonded to hydrogen. |
| -CH₃ | ~15-20 | Methyl carbon. |
Rationale: The carbonyl carbon is the most deshielded and appears furthest downfield.[5] The aromatic carbons will have distinct chemical shifts based on their substitution pattern. The methyl carbon will be the most shielded, appearing furthest upfield. The spectrum of the closely related N-(2-chlorophenyl)formamide shows aromatic carbons in the 120-138 ppm range and a carbonyl carbon around 160 ppm, supporting these predictions.[6]
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Expected IR Absorption Bands for N-(2-Chloro-6-methylphenyl)formamide
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration |
| N-H stretch | 3250-3350 | Medium | Amide N-H stretching |
| C-H stretch (aromatic) | 3000-3100 | Medium | Aromatic C-H stretching |
| C-H stretch (aliphatic) | 2850-2960 | Medium | Methyl C-H stretching |
| C=O stretch (amide I) | 1660-1690 | Strong | Amide carbonyl stretching |
| N-H bend (amide II) | 1510-1570 | Medium | Amide N-H bending |
| C-N stretch | 1200-1300 | Medium | Amide C-N stretching |
| C-Cl stretch | 700-800 | Strong | Carbon-chlorine stretching |
Rationale: These expected absorption bands are based on well-established correlation tables for IR spectroscopy. The strong carbonyl absorption is a key diagnostic peak for the formamide group. The N-H stretching and bending vibrations further confirm the presence of the secondary amide.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.
Table 5: Predicted Mass Spectrometry Fragmentation for N-(2-Chloro-6-methylphenyl)formamide
| m/z | Proposed Fragment Ion | Neutral Loss |
| 169/171 | [M]⁺˙ | - |
| 140/142 | [M - CHO]⁺ | CHO |
| 134 | [M - Cl]⁺ | Cl |
| 106 | [M - CHO - Cl]⁺ | CHO, Cl |
Rationale: The molecular ion peak [M]⁺˙ will appear as a doublet at m/z 169 and 171 with an approximate 3:1 intensity ratio, characteristic of the presence of a chlorine atom. Key fragmentation pathways would involve the loss of the formyl radical (CHO) and the chlorine atom. The fragmentation of the related N-(2-chlorophenyl)formamide shows a molecular ion at m/z 155/157 and a prominent fragment from the loss of the chlorine atom.[7]
Conformational Analysis
The steric hindrance imposed by the ortho-chloro and methyl groups is expected to cause a significant twist between the plane of the phenyl ring and the formamide group. X-ray crystallographic studies of analogous compounds, such as N-(2,6-dimethylphenyl)formamide and N-(2,4,6-trimethylphenyl)formamide, have shown dihedral angles of approximately 65-68 degrees.[8] A similar non-planar conformation is anticipated for N-(2-Chloro-6-methylphenyl)formamide, which can have implications for its crystal packing and biological interactions.
Conclusion
The structural analysis of N-(2-Chloro-6-methylphenyl)formamide requires a synergistic application of synthetic chemistry and modern analytical techniques. Through a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a complete and unambiguous structural assignment can be achieved. While experimental data for the target molecule is not widely published, a robust predictive analysis based on closely related analogs provides a strong foundation for its characterization. This guide serves as a comprehensive protocol for researchers and scientists engaged in the study of novel small molecules.
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